molecular formula C15H22O4 B1674756 Leptospermone CAS No. 567-75-9

Leptospermone

Cat. No. B1674756
CAS RN: 567-75-9
M. Wt: 266.33 g/mol
InChI Key: YDWYMAHAWHBPPT-UHFFFAOYSA-N
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Description

Leptospermone is a β-triketone chemical compound produced by some members of the myrtle family (Myrtaceae), such as Callistemon citrinus (Lemon Bottlebrush), a shrub native to Australia, and Leptospermum scoparium (Manuka), a New Zealand tree . It is a pale yellow viscous oily ketone .


Synthesis Analysis

Leptospermone can be synthesized from phloroglucinol by a reaction with 3-methylbutanenitrile (isovaleronitrile) in the presence of a zinc chloride catalyst . Phloroisovalerone imine is produced which is then alkylated with iodomethane after initial treatment with sodium ethoxide and methanol to produce an intermediate which is treated with aqueous hydrochloric acid resulting in isovaleroylsyncarpic acid (leptospermone) .


Molecular Structure Analysis

Leptospermone has a molecular formula of C15H22O4 . Its average mass is 266.333 Da and its monoisotopic mass is 266.151794 Da .


Chemical Reactions Analysis

Leptospermone specifically inhibits the enzyme p-hydrophyphenylpyruvate dioxygenase . This is the same molecular target site as that of the commercial herbicide mesotrione .


Physical And Chemical Properties Analysis

Leptospermone’s physico-chemical properties, such as its experimentally measured log P and pKa values, and molecular mass, number of hydrogen donors and acceptors, and number of rotatable bonds, are consistent with its observed behavior .

Scientific Research Applications

Natural Herbicide

Leptospermone is a natural β-triketone that specifically inhibits the enzyme p-hydrophyphenylpyruvate dioxygenase . This is the same molecular target site as that of the commercial herbicide mesotrione . The β-triketone-rich essential oil of Leptospermum scoparium has both preemergence and postemergence herbicidal activity, resulting in bleaching of treated plants and dramatic growth reduction .

Impact on Fungal Community

Leptospermone has been shown to have a significant impact on the fungal community, which supports important soil ecological functions such as decomposition of organic matter and nutrients recycling . A study showed that leptospermone has an impact on α- and β-diversity of the fungal community .

Soil Microbial Ecotoxicology

Leptospermone, a β-triketone bioherbicide, was investigated on the fungal community in a microcosm experiment using two French soils . The study showed that leptospermone has an impact on α- and β-diversity of the fungal community .

Impact on Soil Fungal Community α-Diversity

The impact of leptospermone on soil fungal community α-diversity was assessed using sample richness estimated by observed richness, Chao 1 index, the Shannon index, and Simpson’s index .

Physico-Chemical Properties on Uptake, Translocation, and Metabolism

Approximately 50% of the absorbed leptospermone was translocated to the foliage suggesting rapid acropetal movement of the molecule . Very little leptospermone was translocated away from the point of application on the foliage, indicating poor phloem mobility .

Allelopathic Potential

Leptospermone is taken up readily by roots and translocated to reach its molecular target site . This provides additional evidence that the anecdotal observation of allelopathic suppression of plant growth under β-triketone-producing species may be due to the release of these phytotoxins in soils .

Safety And Hazards

The ecotoxicological impact of leptospermone on the soil bacterial composition and diversity was investigated . It was found to have an impact on the fungal community .

Future Directions

Leptospermone has been optimized into thousands of compounds . Several were extremely effective but were too toxic, environmentally persistent or not selective enough . There are now several members of the triketone class of HPPD inhibitor herbicides on the market . The use of biopesticides, defined as natural active compounds, is viewed as a safe alternative to agrochemicals for crop protection .

properties

IUPAC Name

2,2,4,4-tetramethyl-6-(3-methylbutanoyl)cyclohexane-1,3,5-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4/c1-8(2)7-9(16)10-11(17)14(3,4)13(19)15(5,6)12(10)18/h8,10H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWYMAHAWHBPPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1C(=O)C(C(=O)C(C1=O)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80205258
Record name Leptospermone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Leptospermone

CAS RN

567-75-9
Record name Leptospermone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=567-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leptospermone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leptospermone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEPTOSPERMONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F8XBE046L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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